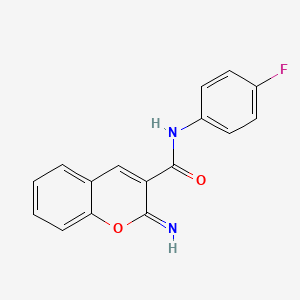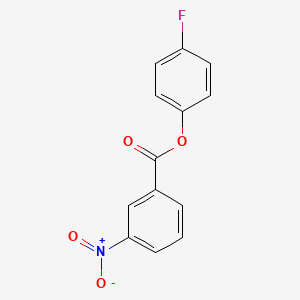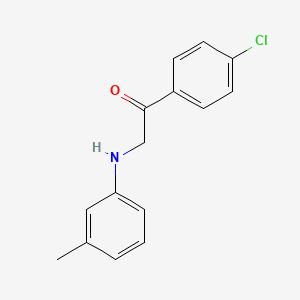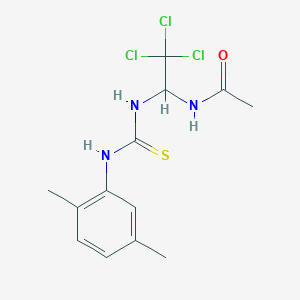![molecular formula C15H14N2O2 B11711555 2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound’s structure consists of a benzohydrazide core with a hydroxy group and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the imine group can interact with nucleophilic sites in enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide
Uniqueness
2-hydroxy-N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Propriétés
Formule moléculaire |
C15H14N2O2 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
2-hydroxy-N-[(Z)-(4-methylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-8-12(9-7-11)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10- |
Clé InChI |
USNNCFCLTVHOOK-YBEGLDIGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2O |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)


![1-((E)-{[4-(2-hydroxyethyl)phenyl]imino}methyl)-2-naphthol](/img/structure/B11711502.png)

![4-fluoro-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B11711511.png)

![2-phenyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11711517.png)
![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-nitrobenzamide](/img/structure/B11711523.png)

![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11711536.png)


![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
